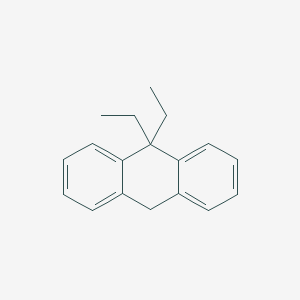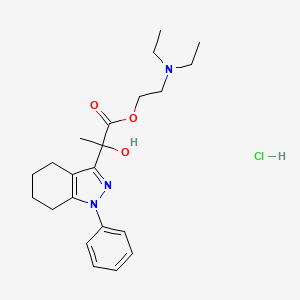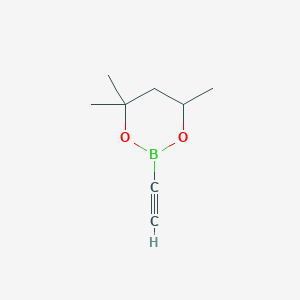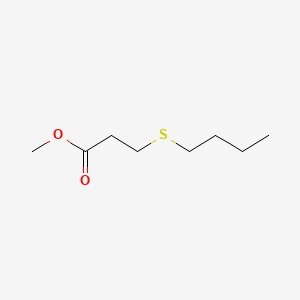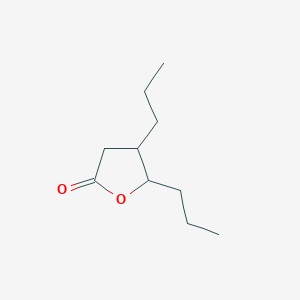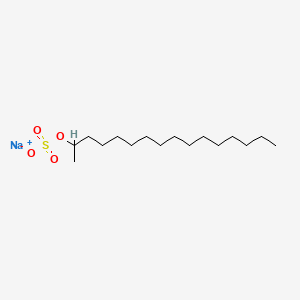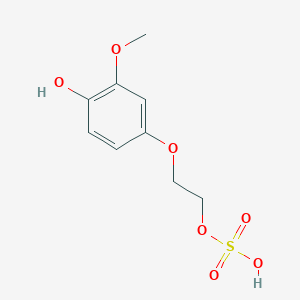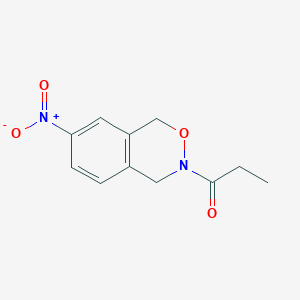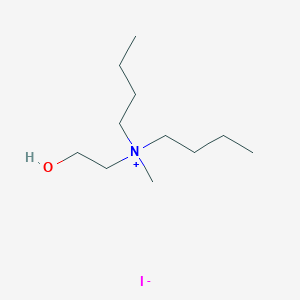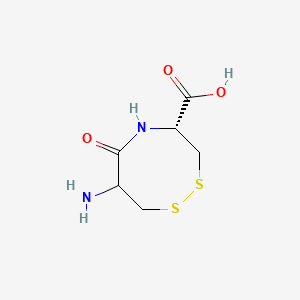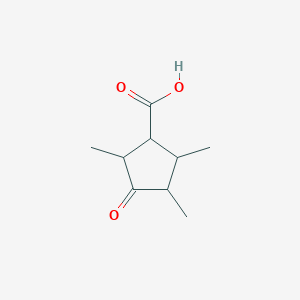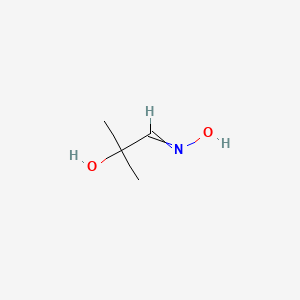
1-(Hydroxyimino)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxyimino)-2-methylpropan-2-ol is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino functional group (-C=N-OH)
準備方法
Synthetic Routes and Reaction Conditions: 1-(Hydroxyimino)-2-methylpropan-2-ol can be synthesized through the reaction of 2-methylpropan-2-one (acetone) with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as purification through recrystallization or distillation.
化学反応の分析
Types of Reactions: 1-(Hydroxyimino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oximes or other derivatives.
科学的研究の応用
1-(Hydroxyimino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Hydroxyimino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify the structure and function of proteins and enzymes.
類似化合物との比較
- 1-Hydroxyimino-2-methyl-1-(2-pyridyl)prop-2-ylhydroxylamine
- Ethyl cyanohydroxyiminoacetate
- N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Comparison: 1-(Hydroxyimino)-2-methylpropan-2-ol is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical behavior and potential applications. For instance, its oxime group provides unique reactivity that can be exploited in various synthetic and industrial processes.
特性
CAS番号 |
14352-53-5 |
|---|---|
分子式 |
C4H9NO2 |
分子量 |
103.12 g/mol |
IUPAC名 |
1-hydroxyimino-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H9NO2/c1-4(2,6)3-5-7/h3,6-7H,1-2H3 |
InChIキー |
DBKSGRRXLABONV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


